![molecular formula C22H15N5O4 B3855304 N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B3855304.png)
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
描述
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide is a complex organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of the nitrofuran moiety in its structure is particularly significant, as it contributes to the compound’s reactivity and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 5-nitrofuran-2-carbaldehyde with 4,6-diphenylpyrimidine-2-carboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis . Quality control measures are also implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation results in nitroso compounds .
科学研究应用
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide involves its interaction with various molecular targets. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components . This multi-targeted approach makes it less likely for bacteria to develop resistance .
相似化合物的比较
Similar Compounds
Nitrofurazone: Another nitrofuran derivative with similar antibacterial properties.
Nitrofurantoin: Used primarily for urinary tract infections.
Furazolidone: Known for its activity against gastrointestinal infections.
Uniqueness
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity . Its combination of a nitrofuran moiety with a pyrimidine ring enhances its potential for diverse applications in scientific research and industry .
属性
IUPAC Name |
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4/c28-22(26-23-14-17-11-12-20(31-17)27(29)30)21-24-18(15-7-3-1-4-8-15)13-19(25-21)16-9-5-2-6-10-16/h1-14H,(H,26,28)/b23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGHNBQIOMXKRT-UCQKPKSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C\C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


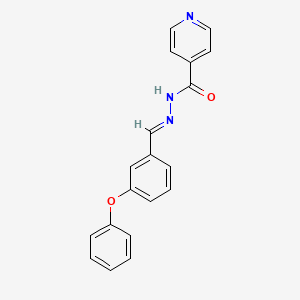
![2-[alpha-(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)cinnamyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3855231.png)
![4-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B3855235.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B3855242.png)
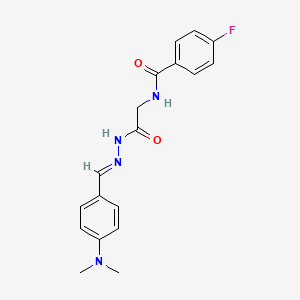
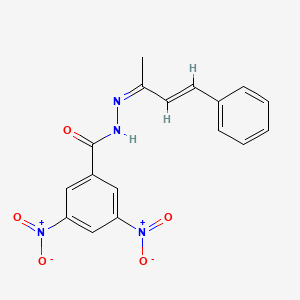
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B3855265.png)
![N'-[1-(2-naphthyl)ethylidene]methanesulfonohydrazide](/img/structure/B3855275.png)
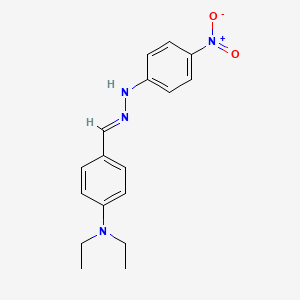
![(NZ)-N-[2,6-bis(furan-2-yl)-3-methylpiperidin-4-ylidene]hydroxylamine](/img/structure/B3855279.png)
![6-({[4-(acetylamino)phenyl]amino}carbonyl)-3-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3855309.png)
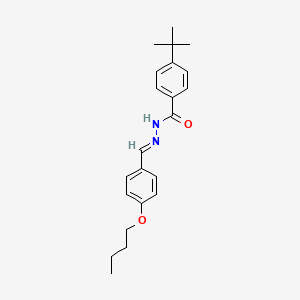
![N-[5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl]-3-nitrobenzamide](/img/structure/B3855317.png)
![2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-2-phenylacetic acid](/img/structure/B3855323.png)
